molecular formula C15H22ClN3O B1399345 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1316217-82-9

1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B1399345
CAS RN: 1316217-82-9
M. Wt: 295.81 g/mol
InChI Key: OLONZBSNKZXGTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in 1,4-dioxane at 20°C for 72 hours has been described . The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate .


Physical And Chemical Properties Analysis

This compound is reported to be a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.

Scientific Research Applications

Antiviral Activity

The pyrimidine moiety present in the compound is known for its antiviral properties. Compounds with a similar structure have been reported to show inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for potential antiviral effects, particularly against RNA viruses.

Anti-inflammatory Activity

Pyrimidines and piperidines are often explored for their anti-inflammatory effects. Given the structural similarity to known anti-inflammatory agents, this compound could be investigated for its efficacy in reducing inflammation, possibly through the inhibition of specific cytokines or signaling pathways .

Anticancer Properties

The chloro-substituted pyrimidine ring in the compound’s structure is similar to other molecules that have shown antiproliferative effects. Research could focus on the compound’s potential to act as a chemotherapeutic agent, targeting specific cancer cell lines or mechanisms involved in cell division and proliferation .

Antimicrobial Effects

Indole derivatives, which share some structural similarities with our compound, have demonstrated a broad spectrum of antimicrobial activities. This compound could be synthesized and screened against various bacterial and fungal strains to assess its potential as a new antimicrobial agent .

Antidiabetic Potential

Compounds with piperidine and pyrimidine structures have been associated with antidiabetic effects. The compound could be evaluated for its ability to modulate insulin release or improve insulin sensitivity, contributing to the management of diabetes .

properties

IUPAC Name

1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-10-17-12(9-13(16)18-10)11-5-7-19(8-6-11)14(20)15(2,3)4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLONZBSNKZXGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
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1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
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1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Reactant of Route 4
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1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Reactant of Route 5
1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Reactant of Route 6
1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one

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